molecular formula C13H17ClN2O3 B4901935 N-butyl-4-chloro-N-ethyl-3-nitrobenzamide

N-butyl-4-chloro-N-ethyl-3-nitrobenzamide

Cat. No.: B4901935
M. Wt: 284.74 g/mol
InChI Key: QSCBNQRINOGXAN-UHFFFAOYSA-N
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Description

N-butyl-4-chloro-N-ethyl-3-nitrobenzamide is an organic compound with the molecular formula C13H17ClN2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-N-ethyl-3-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.

    Alkylation: The nitrated product is then subjected to alkylation with butyl chloride and ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the butyl and ethyl groups at the nitrogen atom of the amide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-N-ethyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or amines in a polar solvent like ethanol or water.

Major Products Formed

    Reduction: The major product is N-butyl-4-amino-N-ethyl-3-nitrobenzamide.

    Substitution: Depending on the nucleophile, products such as N-butyl-4-hydroxy-N-ethyl-3-nitrobenzamide or N-butyl-4-amino-N-ethyl-3-nitrobenzamide can be formed.

Scientific Research Applications

N-butyl-4-chloro-N-ethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-butyl-4-chloro-N-ethyl-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and the amide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-chloro-N-methyl-3-nitrobenzamide
  • N-butyl-4-chloro-N-ethyl-2-nitrobenzamide
  • N-butyl-4-chloro-N-ethyl-3-aminobenzamide

Uniqueness

N-butyl-4-chloro-N-ethyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group and the combination of butyl and ethyl groups on the amide nitrogen. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-butyl-4-chloro-N-ethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-5-8-15(4-2)13(17)10-6-7-11(14)12(9-10)16(18)19/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBNQRINOGXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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